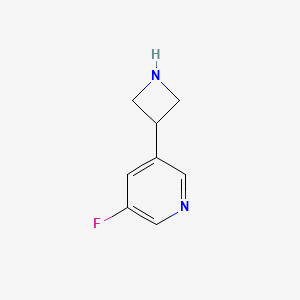

3-(Azetidin-3-yl)-5-fluoropyridine

Vue d'ensemble

Description

Azetidines are saturated heterocyclic compounds containing three carbon atoms and one nitrogen atom . They are found in many pharmacologically important substances . Fluoropyridines are aromatic compounds where one or more hydrogen atoms attached to the pyridine ring are replaced by fluorine atoms. They are used in the synthesis of pharmaceuticals due to their bioactive properties.

Synthesis Analysis

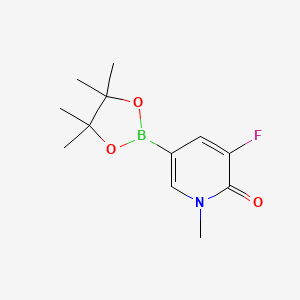

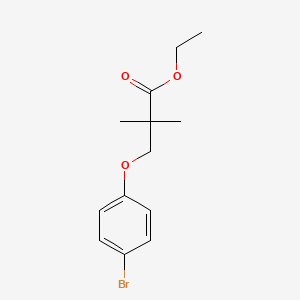

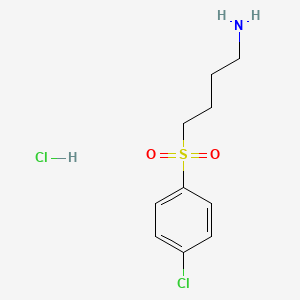

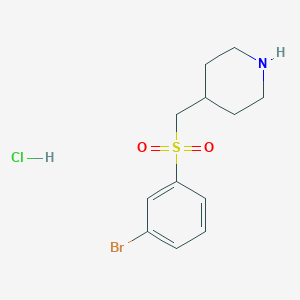

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride . The synthesis of new heterocyclic amino acid derivatives containing azetidine was achieved through the Suzuki–Miyaura cross-coupling .Molecular Structure Analysis

The molecular structure of a compound similar to “3-(Azetidin-3-yl)-5-fluoropyridine”, namely “3-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride”, has been reported . Its molecular weight is 190.63 .Chemical Reactions Analysis

Azetidines can undergo various chemical reactions. For instance, they can be prepared via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Applications De Recherche Scientifique

Antibacterial Activity

3-(Azetidin-3-yl)-5-fluoropyridine and its derivatives have shown significant promise in the field of antibacterial research. Some novel quinolones and naphthyridines containing the azetidine moiety have been synthesized, showing potent antibacterial activities against a range of Gram-positive and Gram-negative bacteria. These studies have explored the structure-activity relationship of these compounds, demonstrating that certain structural features are key for antibacterial potency. For instance, one study found that a compound with the azetidine group had potent antibacterial activity against clinical isolates, being significantly more potent than existing antibiotics against certain strains. The orientation of certain groups within the molecule, influenced by steric hindrance, was identified as a crucial factor for this activity (Kuramoto et al., 2003), (Frigola et al., 1994), (Frigola et al., 1995).

Antiviral and Anticancer Properties

Compounds with the azetidine structure have also been evaluated for their antiviral and anticancer properties. For instance, certain 3'-azido and 3'-amino analogues of 5-substituted pyrimidine deoxyribonucleosides have shown activity against various neoplastic cells, suggesting potential use in cancer therapy. Additionally, compounds integrating the azetidine moiety have been identified with activities against specific viruses, demonstrating the versatility of this structure in developing antiviral agents (Lin et al., 1983), (Singh et al., 2012).

Other Therapeutic Applications

Research has also focused on the potential of azetidine-containing compounds in various other therapeutic contexts. For example, certain derivatives have shown promise as enzyme inhibitors or receptor ligands, indicating their potential in treating a range of disorders beyond infections and cancer. These studies highlight the chemical versatility and therapeutic potential of compounds featuring the azetidine structure (Pitman et al., 1977), (Głowacka et al., 2021).

Propriétés

IUPAC Name |

3-(azetidin-3-yl)-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2/c9-8-1-6(2-11-5-8)7-3-10-4-7/h1-2,5,7,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYBQKMZSZGSQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

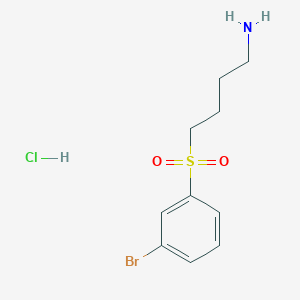

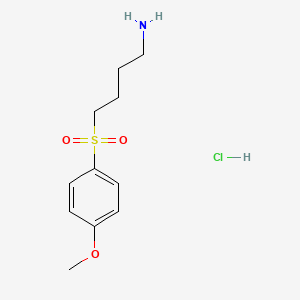

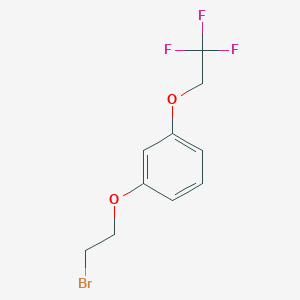

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1412660.png)

![3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester](/img/structure/B1412663.png)

![tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride](/img/structure/B1412666.png)